Eltrombopag-d9 is a deuterated analog of eltrombopag, a small molecule thrombopoietin receptor agonist used primarily in the treatment of thrombocytopenia in patients with chronic liver disease and those undergoing chemotherapy. Eltrombopag functions by stimulating the production of platelets from the bone marrow, thereby increasing platelet counts. The "d9" designation indicates that the compound contains nine deuterium atoms, which can enhance its pharmacokinetic properties and metabolic stability.
Eltrombopag was first developed by GlaxoSmithKline and is classified as a thrombopoietin receptor agonist. It is marketed under various brand names, including Promacta and Revolade. The compound is synthesized through various chemical processes that involve multiple steps, leading to its final form as eltrombopag-d9.
The synthesis of eltrombopag-d9 involves several key steps, which can be categorized into the following:
These methods are characterized by mild reaction conditions and the use of readily available starting materials, making them suitable for industrial-scale production .
The molecular formula for eltrombopag-d9 is . The structure features a biphenyl core with various functional groups including a carboxylic acid, hydrazine, and sulfonamide moieties. The incorporation of deuterium atoms alters the vibrational frequencies in spectroscopic analysis, which can be useful for tracing metabolic pathways in pharmacokinetic studies.
Key structural characteristics include:
The primary chemical reactions involved in the synthesis of eltrombopag-d9 include:
Eltrombopag-d9 acts as an agonist for the thrombopoietin receptor (TpoR). Upon binding to TpoR, it activates intracellular signaling pathways that promote megakaryocyte proliferation and differentiation, leading to increased platelet production in the bone marrow. This mechanism is crucial for managing conditions associated with low platelet counts .
Data from clinical studies indicate that eltrombopag effectively raises platelet counts in patients with chronic liver disease and those undergoing chemotherapy, demonstrating its therapeutic potential in managing thrombocytopenia .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the incorporation of deuterium and provide insights into molecular dynamics .
Eltrombopag-d9 has significant scientific uses, particularly in pharmacological research where it serves as a reference compound for studying thrombopoietin receptor interactions. Its enhanced stability due to deuteration makes it an excellent candidate for pharmacokinetic studies aimed at understanding drug metabolism and efficacy.
Additionally, its applications extend to clinical settings where it may be used to treat patients with chronic liver disease or those undergoing chemotherapy who experience thrombocytopenia .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: